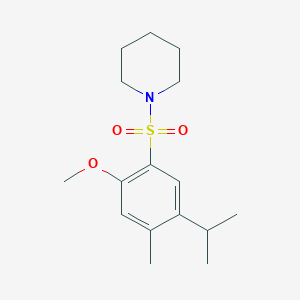1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine
CAS No.: 398996-67-3
Cat. No.: VC4457476
Molecular Formula: C16H25NO3S
Molecular Weight: 311.44
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 398996-67-3 |
|---|---|
| Molecular Formula | C16H25NO3S |
| Molecular Weight | 311.44 |
| IUPAC Name | 1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpiperidine |
| Standard InChI | InChI=1S/C16H25NO3S/c1-12(2)14-11-16(15(20-4)10-13(14)3)21(18,19)17-8-6-5-7-9-17/h10-12H,5-9H2,1-4H3 |
| Standard InChI Key | COZXAIVVTFXKBD-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2CCCCC2)OC |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine corresponds to a piperidine ring (C₅H₁₁N) linked via a sulfonyl group (-SO₂-) to a substituted phenyl moiety. The phenyl substituents include a methoxy group (-OCH₃) at position 2, a methyl group (-CH₃) at position 4, and an isopropyl group (-CH(CH₃)₂) at position 5. The molecular formula is C₁₇H₂₅NO₃S, with a molecular weight of 335.45 g/mol .
Stereochemical Considerations
The sulfonyl group’s position on the piperidine ring influences conformational stability. Nuclear Overhauser effect spectroscopy (NOESY) analyses of analogous compounds reveal that axial or equatorial orientations of substituents on the piperidine ring dictate stereochemical outcomes. For example, NOESY correlations between axial protons (Hₐₓ-2) and equatorial protons (Hₑq-4) in related structures confirm R- or S-chirality at critical stereocenters .
Synthetic Methodologies
Sulfonylation of Piperidine Derivatives
The synthesis typically involves sulfonylation of piperidine precursors with aryl sulfonyl chlorides. For instance, 1-(piperidin-4-yl)azepane reacts with 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride under mild conditions (THF/HCl, 45°C, 2–3 h) to yield the target compound with diastereomeric ratios determined via ¹H NMR .
Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|
| 1 | Aryl sulfonyl chloride, THF/HCl, 45°C | 70–85 | 1:1 to 3:1 |
| 2 | Column chromatography purification | 90–95 | N/A |
Modifications and Functionalization
The piperidine ring can be further functionalized to introduce carboxamide or nitro groups. For example, 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide (CAS: 915932-77-3) is synthesized via amidation of the piperidine-4-carboxylic acid intermediate, achieving a molecular weight of 354.5 g/mol .
Physicochemical Properties
Spectroscopic Characterization
-
¹H NMR: Peaks at δ 1.2–1.4 ppm (isopropyl methyl groups), δ 3.3–3.5 ppm (piperidine protons), and δ 7.1–7.3 ppm (aromatic protons) .
-
Mass Spectrometry: ESI-MS shows a predominant [M+H]⁺ ion at m/z 336.4 .
Biological Activity and Structure-Activity Relationships (SAR)
Acetylcholinesterase Inhibition
Although direct data for this compound are unavailable, structurally related N-benzyl-4-piperidone derivatives demonstrate acetylcholinesterase (AChE) inhibition with IC₅₀ values of 1.01–1.83 μM. Substitutions at position 2 of the piperidine ring (e.g., methyl or phenyl groups) reduce activity by 24–27-fold compared to donepezil (IC₅₀ = 0.067 μM), highlighting steric and stereochemical constraints in the enzyme’s binding gorge .
Table 2: Comparative AChE Inhibition of Piperidine Derivatives
| Compound | IC₅₀ (μM) | Relative Activity vs. Donepezil |
|---|---|---|
| Donepezil | 0.067 | 1× |
| 2S,4S-syn-Methyl derivative | 1.01 | 15× less active |
| 2R,4S-anti-Methyl derivative | 24.3 | 360× less active |
Applications and Future Directions
Neurological Disorders
The compound’s piperidine scaffold aligns with AChE inhibitors used in Alzheimer’s disease. Synergistic effects of *syn-substituted methyl groups suggest opportunities for optimizing brain bioavailability .
Oncology
Functionalization with nitroimidazole or carboxamide groups (e.g., 915932-77-3) could enhance tumor selectivity, leveraging the sulfonyl group’s role in disrupting protein-protein interactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume